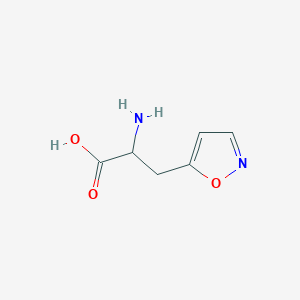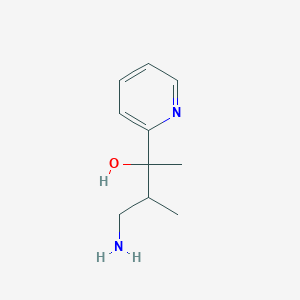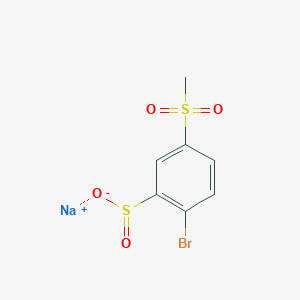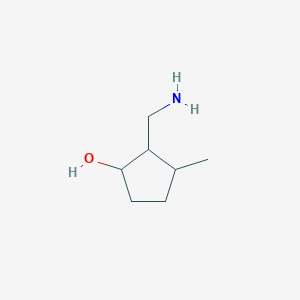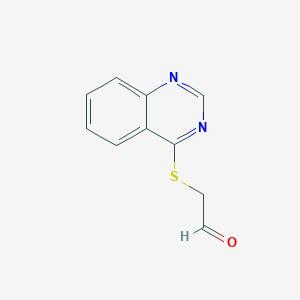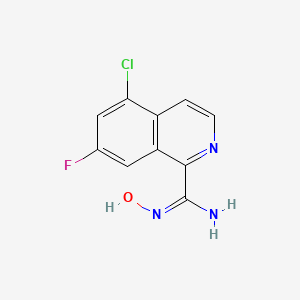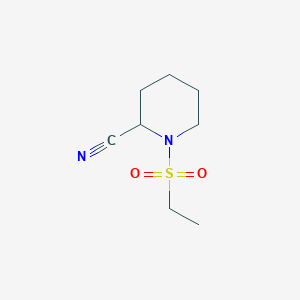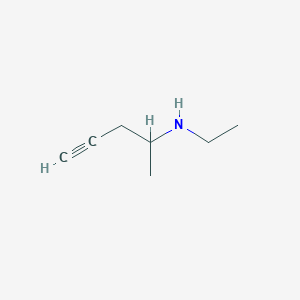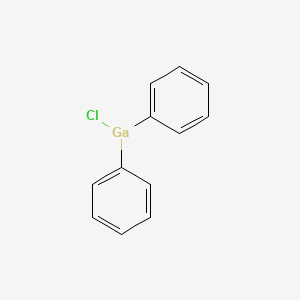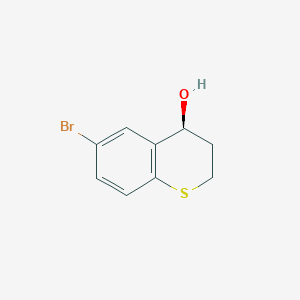
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chemical compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the benzothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol typically involves the bromination of a suitable precursor followed by cyclization and reduction steps. One common method includes the bromination of 3,4-dihydro-2H-1-benzothiopyran using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6th position. The resulting intermediate is then subjected to cyclization using a base such as sodium hydroxide or potassium carbonate to form the benzothiopyran ring. Finally, the hydroxyl group is introduced at the 4th position through a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), sodium thiolate (NaSMe)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of 3,4-dihydro-2H-1-benzothiopyran-4-ol
Substitution: Formation of substituted benzothiopyrans with various functional groups
Scientific Research Applications
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (4S)-6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol
- (4S)-6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-ol
- (4S)-6-iodo-3,4-dihydro-2H-1-benzothiopyran-4-ol
Uniqueness
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is unique due to the presence of the bromine atom at the 6th position, which imparts specific chemical and biological properties. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the presence of the hydroxyl group at the 4th position enhances its potential biological activities, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
(4S)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1 |
InChI Key |
WDULHIWNGMZAQT-QMMMGPOBSA-N |
Isomeric SMILES |
C1CSC2=C([C@H]1O)C=C(C=C2)Br |
Canonical SMILES |
C1CSC2=C(C1O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


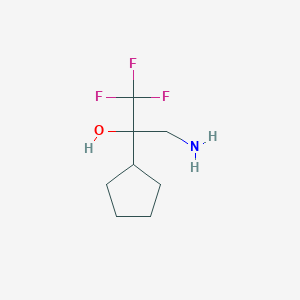
![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
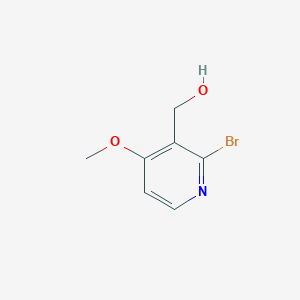
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)
